REACTION_SMILES
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[CH3:12][N:13]([CH3:14])[CH2:15][CH2:16][OH:17].[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[F:1][c:2]1[cH:3][c:4]([NH2:5])[c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1.[K+:19].[OH-:18].[OH2:27]>>[c:2]1([O:17][CH2:16][CH2:15][N:13]([CH3:12])[CH3:14])[cH:3][c:4]([NH2:5])[c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(C)CCOc1ccc([N+](=O)[O-])c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |